5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
Description
5H,6H,7H-Cyclopenta[b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyridine ring fused with a cyclopentane moiety, substituted with a carboxylic acid group at position 5. Its structure combines aromatic pyridine characteristics with the strain of the five-membered cyclopentane ring, influencing its electronic properties and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors due to its hydrogen-bonding capability and planar geometry .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYQKNZFBKJRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591768-76-2 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid has been studied for its potential in various fields:
Medicinal Chemistry
This compound exhibits promising biological activities that make it suitable for drug development:
- Antimicrobial Activity : Research indicates that certain derivatives possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Derivative A | E. coli | 50 |
| Derivative B | S. aureus | 75 |
- Antiproliferative Effects : Studies on cancer cell lines show that some derivatives can inhibit cell growth effectively.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative C | HeLa | 10 |
| Derivative D | MCF-7 | 15 |
Protein Kinase Inhibition
The mechanism of action involves binding to active sites of protein kinases, modulating critical cellular signaling pathways relevant in cancer treatment. This interaction highlights its potential as a therapeutic agent.
Calcium Channel Antagonism
Research has identified this compound as a calcium channel antagonist, which can be beneficial in treating cardiovascular diseases by regulating calcium influx in cardiac and smooth muscle cells.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated notable zones of inhibition for specific derivatives, suggesting their potential as antibiotic agents.
Case Study 2: Antiproliferative Activity
In vitro studies on cancer cell lines demonstrated that derivatives significantly reduced cell viability in a dose-dependent manner, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid and its derivatives involves their interaction with specific molecular targets and pathways. For example, the compound’s derivatives can act as inhibitors of protein kinases by binding to the active site of the enzyme, thereby blocking its activity . Additionally, the compound’s ability to form stable complexes with metal ions makes it effective as a corrosion inhibitor by forming a protective layer on the metal surface .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Cyclopenta[b]pyridine Derivatives
A series of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (e.g., compounds 5a–5e in ) demonstrate the impact of aryl substituents on physicochemical properties. For example:
- 5a : 4-Phenyl-substituted derivative (MW: 297.36 g/mol)
- 5b : 4-(4-Chlorophenyl) analog (MW: 331.81 g/mol)
- 5c : 4-(4-Bromophenyl) analog (MW: 376.25 g/mol)
Substitutions at the 4-position also modulate steric effects, influencing binding to biological targets .
| Compound | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| Parent Acid | None | 163.18 | Baseline reactivity |
| 5a | 4-Phenyl | 297.36 | Increased lipophilicity |
| 5b | 4-(4-Chlorophenyl) | 331.81 | Enhanced halogen interactions |
| 5c | 4-(4-Bromophenyl) | 376.25 | Higher steric bulk |
Functional Group Variations: Ester vs. Acid
The ethyl ester derivative, ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate (), differs in reactivity and solubility. The ester group (MW: 219.23 g/mol) acts as a prodrug moiety, improving bioavailability by masking the polar carboxylic acid. Hydrolysis under physiological conditions regenerates the active acid form, making it valuable in pharmacokinetic optimization .
Heterocyclic Variants with Fused Rings
Imidazo[4,5-c]pyridine Derivatives
Compounds like 4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid () and 4-(3-bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid () replace the cyclopentane ring with an imidazole fused system. For instance:
- Imidazo[4,5-c]pyridine core : Two nitrogen atoms in the imidazole ring increase polarity (MW: ~306–330 g/mol) compared to the cyclopenta[b]pyridine core.
- Bioactivity : Imidazole-containing derivatives are often explored as kinase inhibitors due to their ability to chelate metal ions or engage in π-π stacking .
Pyrazolo[3,4-c]pyridine Derivatives
The compound (5Z)-5-[(dimethylamino)methylidene]-1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylic acid () introduces a pyrazole ring.
Non-Fused Pyridine Carboxylic Acids
5-Hydroxy-6-methylpyridine-3-carboxylic acid () lacks fused rings but shares a pyridine-carboxylic acid backbone. The absence of cyclopentane reduces steric hindrance, while hydroxyl and methyl groups enhance solubility (MW: 153.14 g/mol). Such analogs are simpler to synthesize but lack the conformational rigidity of fused systems, impacting binding specificity .
Biological Activity
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is a heterocyclic organic compound with significant biological activities. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₉N
- Molecular Weight : 163.18 g/mol
- CAS Number : 591768-76-2
The compound features a fused bicyclic structure comprising a cyclopentane ring and a pyridine ring, along with a carboxylic acid functional group that enhances its reactivity and biological activity .
Biological Activities
Research indicates that 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, suggesting potential as an anti-inflammatory agent .
- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, indicating possible therapeutic applications in neurodegenerative diseases .
- Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways relevant to inflammation and cellular protection .
Case Studies
-
Anti-inflammatory Activity :
- A study highlighted the ability of 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid to inhibit pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by chronic inflammation.
-
Neuroprotection :
- In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, supporting its development as a neuroprotective agent.
- Cytotoxicity Against Cancer Cells :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | Dihydro derivative | Different position of carboxylic acid group |
| 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | Hydroxy derivative | Contains a hydroxyl group enhancing solubility |
| 6,7-Dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid | Structural isomer | Variation in the position of the nitrogen atom |
This table illustrates how slight structural modifications can lead to variations in biological activity and chemical properties. The unique bicyclic structure of 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid may offer distinct pharmacological profiles compared to its structural analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid derivatives, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as condensation of aldehyde precursors with aminopyridines, followed by cyclization under acidic or catalytic conditions. For example, derivatives with thiophenyl substituents were synthesized via cyclocondensation of substituted propanones and cyclopentanone, using acetic acid as a catalyst . Optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst selection (e.g., palladium for cross-coupling reactions) to improve yield and regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing cyclopenta[b]pyridine derivatives, and how are spectral contradictions resolved?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions and confirms ring saturation. For instance, the absence of aromatic protons in dihydro derivatives confirms hydrogenation .
- IR spectroscopy : Identifies carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and nitrile (-CN) groups (~2200 cm⁻¹) .
- Resolution of contradictions : Ambiguities in NMR splitting patterns (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or by comparing experimental data with computational predictions (DFT calculations) .
Q. What purification strategies are effective for isolating cyclopenta[b]pyridine-carboxylic acid derivatives with high purity?
- Methodology : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For example, derivatives with tert-butyl groups (e.g., 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid) were purified to >95% purity via gradient elution . High-performance liquid chromatography (HPLC) is used for polar derivatives prone to tautomerism .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents influence the electronic structure and reactivity of the cyclopenta[b]pyridine core?
- Methodology : Substituent effects are analyzed via:
- Hammett studies : Correlating substituent σ values with reaction rates (e.g., bromo vs. methoxy groups in electrophilic substitutions) .
- DFT calculations : Mapping frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, electron-withdrawing groups (e.g., -CN) lower LUMO energy, enhancing reactivity in Diels-Alder reactions .
- Experimental validation: Comparing substituent effects on cyclization yields (e.g., 4-chlorophenyl derivatives showed 15% higher yield than methoxy analogs due to reduced steric hindrance) .
Q. What mechanistic insights explain the regioselectivity challenges in synthesizing multi-substituted cyclopenta[b]pyridine derivatives?
- Methodology : Regioselectivity is governed by:
- Steric and electronic factors : Bulky substituents (e.g., tert-butyl) favor outer-ring cyclization, while electron-deficient pyridine rings direct electrophiles to the para position .
- Catalytic control : Palladium catalysts with chelating ligands (e.g., dppf) enhance selectivity in Suzuki-Miyaura couplings by stabilizing transition states .
- Case study : Domino reactions involving 2-sulfanyl derivatives required precise temperature control (60°C) to avoid competing pathways forming pyrano-chromeno-thienopyridine byproducts .
Q. How can computational modeling predict the bioactivity of cyclopenta[b]pyridine-carboxylic acid derivatives as enzyme inhibitors?
- Methodology :
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinase enzymes) using software like AutoDock Vina. For example, derivatives with extended conjugation showed stronger π-π stacking with tyrosine kinase active sites .
- QSAR modeling : Correlate substituent descriptors (logP, polar surface area) with IC₅₀ values from biological assays. A study on thieno[3,2-c]pyridin-2-one derivatives revealed that -COOH groups enhance solubility but reduce membrane permeability .
- ADMET prediction : Tools like SwissADME assess bioavailability; cyclopenta[b]pyridine derivatives with logP <3 and <5 hydrogen bond donors are prioritized for in vivo testing .
Q. What strategies address solubility limitations of cyclopenta[b]pyridine-carboxylic acids in pharmacological assays?
- Methodology :
- Salt formation : Converting -COOH to sodium or potassium salts improves aqueous solubility (e.g., sodium salts of 4-chlorophenyl derivatives achieved 10 mM solubility in PBS) .
- Prodrug design : Esterification of -COOH (e.g., ethyl esters) enhances cellular uptake, with enzymatic hydrolysis regenerating the active form in vivo .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while avoiding cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
